molecular formula C23H14F3N3O B2776341 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-47-2

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2776341
CAS No.: 932280-47-2
M. Wt: 405.38
InChI Key: OTMMFMZBYNXNLQ-UHFFFAOYSA-N
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Description

  • Electrophilic aromatic substitution reactions to introduce fluorine atoms.
  • Methoxylation using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Catalysts and reagents that are cost-effective and environmentally friendly.
  • Purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring:

    • Starting with a substituted phenylhydrazine and an appropriate diketone or ketoester.
    • Cyclization under acidic or basic conditions to form the pyrazole ring.
  • Quinoline Ring Construction:

    • Condensation of the pyrazole intermediate with an aniline derivative.
    • Cyclization and aromatization steps to form the quinoline ring system.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro groups (if present) to amines using hydrogenation or metal hydrides.

    Substitution: Halogen exchange reactions, particularly fluorine substitution with other halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halide salts.

Major Products:

  • Quinoline N-oxides, amines, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer.

    Molecular Targets: Potential targets include protein kinases, G-protein coupled receptors, and other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
  • 1-(2,4-Difluorophenyl)-3-(4-bromophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Comparison:

  • Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more lipophilic and potentially increasing its biological activity.
  • Methoxy Group: The methoxy group can enhance the compound’s solubility and influence its interaction with biological targets.
  • Unique Properties: Compared to its analogs, 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline may exhibit unique binding affinities and selectivities due to its specific substitution pattern.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c1-30-16-7-8-20-17(11-16)23-18(12-27-20)22(13-2-4-14(24)5-3-13)28-29(23)21-9-6-15(25)10-19(21)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMMFMZBYNXNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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